molecular formula C28H33ClN2O5 B11626999 5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11626999
M. Wt: 513.0 g/mol
InChI Key: MZTWSOANBWJENX-SHHOIMCASA-N
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Description

5-(4-CHLOROPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, a propoxybenzoyl group, and a morpholinylpropyl group

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the chlorophenyl and propoxybenzoyl intermediates, followed by their coupling with the morpholinylpropyl group under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the propoxybenzoyl moiety can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

5-(4-CHLOROPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the hydroxy and carbonyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and pathways.

Comparison with Similar Compounds

Similar compounds to 5-(4-CHLOROPHENYL)-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolidone derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific activities and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C28H33ClN2O5

Molecular Weight

513.0 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H33ClN2O5/c1-3-15-36-23-10-7-21(18-19(23)2)26(32)24-25(20-5-8-22(29)9-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h5-10,18,25,32H,3-4,11-17H2,1-2H3/b26-24+

InChI Key

MZTWSOANBWJENX-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

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